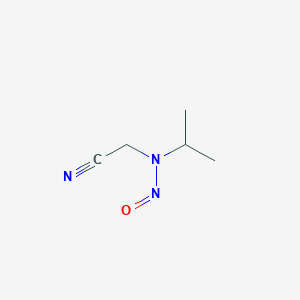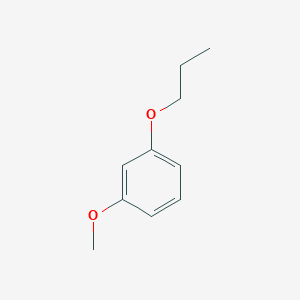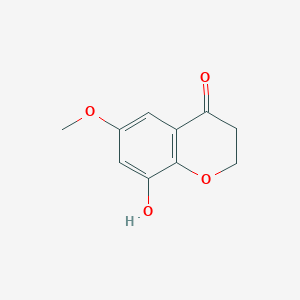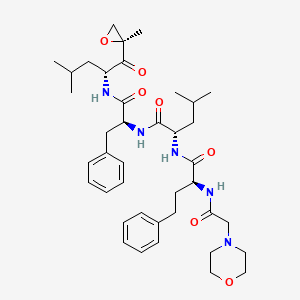
(S)-4-Methyl-N-((S)-1-(((R)-4-Methyl-1-((S)-2-Methyloxiran-2-yl)-1-oxopentan-2-yl)aMino)-1-oxo-3-phenylpropan-2-yl)-2-((S)-2-(2-MorpholinoacetaMido)-4-phenylbutanaMido)pentanaMide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the chemical formula C40H57N5O7 carfilzomib . Carfilzomib is a synthetic tetrapeptide epoxyketone and a selective proteasome inhibitor. It is primarily used in the treatment of multiple myeloma, a type of cancer that affects plasma cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Carfilzomib is synthesized through a series of peptide coupling reactions. The synthesis involves the sequential addition of amino acid residues to form the tetrapeptide backbone. The key steps include:
Formation of the Tetrapeptide Backbone: The tetrapeptide backbone is formed by coupling morpholin-4-acetyl, L-2-amino-4-phenylbutanoyl, L-leucyl, and L-phenylalanyl residues.
Industrial Production Methods: Industrial production of carfilzomib involves large-scale peptide synthesis techniques. The process is optimized for high yield and purity, ensuring that the final product meets pharmaceutical standards. The synthesis is carried out under controlled conditions to prevent contamination and degradation of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Carfilzomib undergoes several types of chemical reactions, including:
Oxidation: Carfilzomib can undergo oxidation reactions, particularly at the epoxide group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: Substitution reactions can take place at the amino acid residues
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and thiols
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the epoxide group can lead to the formation of diols, while reduction of carbonyl groups can yield alcohols .
Aplicaciones Científicas De Investigación
Carfilzomib has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying peptide synthesis and epoxyketone chemistry.
Biology: Carfilzomib is used to study protein degradation pathways and the role of proteasomes in cellular processes.
Medicine: It is extensively researched for its therapeutic potential in treating multiple myeloma and other cancers.
Industry: Carfilzomib is used in the pharmaceutical industry for the development of new proteasome inhibitors .
Mecanismo De Acción
Carfilzomib exerts its effects by selectively inhibiting the chymotrypsin-like activity of the 20S proteasome. The proteasome is an enzyme complex responsible for degrading unwanted cellular proteins. By inhibiting this activity, carfilzomib causes a build-up of polyubiquitinated proteins, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth .
Molecular Targets and Pathways:
Proteasome: The primary target of carfilzomib is the 20S proteasome.
Pathways: Carfilzomib affects various cellular pathways, including the ubiquitin-proteasome pathway, which is crucial for protein homeostasis
Comparación Con Compuestos Similares
Carfilzomib is unique among proteasome inhibitors due to its irreversible binding and high selectivity for the 20S proteasome. Similar compounds include:
Bortezomib: Another proteasome inhibitor used in the treatment of multiple myeloma. Unlike carfilzomib, bortezomib reversibly inhibits the proteasome.
Ixazomib: A reversible proteasome inhibitor with oral bioavailability.
Epoxomicin: A natural product and precursor to carfilzomib, known for its proteasome inhibitory activity .
Carfilzomib’s irreversible binding and minimal off-target effects make it a valuable therapeutic agent in oncology .
Propiedades
Fórmula molecular |
C40H57N5O7 |
|---|---|
Peso molecular |
719.9 g/mol |
Nombre IUPAC |
(2S)-4-methyl-N-[(2S)-1-[[(2R)-4-methyl-1-[(2S)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylbutanoyl]amino]pentanamide |
InChI |
InChI=1S/C40H57N5O7/c1-27(2)22-32(36(47)40(5)26-52-40)42-39(50)34(24-30-14-10-7-11-15-30)44-38(49)33(23-28(3)4)43-37(48)31(17-16-29-12-8-6-9-13-29)41-35(46)25-45-18-20-51-21-19-45/h6-15,27-28,31-34H,16-26H2,1-5H3,(H,41,46)(H,42,50)(H,43,48)(H,44,49)/t31-,32+,33-,34-,40-/m0/s1 |
Clave InChI |
BLMPQMFVWMYDKT-NNRJIDDXSA-N |
SMILES isomérico |
CC(C)C[C@H](C(=O)[C@@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
SMILES canónico |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxolan-2-one, 4-[(4-ethenylphenoxy)methyl]-](/img/structure/B14127378.png)
![3-(4-ethoxyphenyl)-1-(2-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14127391.png)
![2-[(2-Chloro-5-methyl-4-pyrimidinyl)amino]-N-(1-methylethyl)benzamide](/img/structure/B14127396.png)
![2,8-Di(9H-carbazol-9-yl)dibenzo[b,d]furan](/img/structure/B14127401.png)
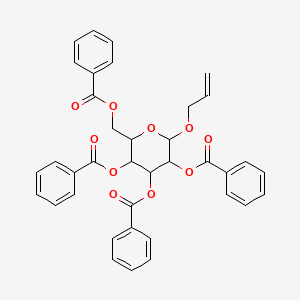
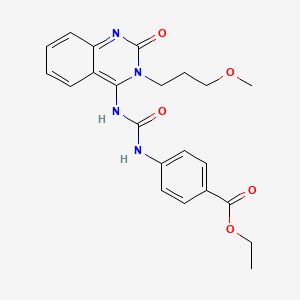
![S-[(3,4-Dimethylphenyl)methyl]-L-cysteine](/img/structure/B14127412.png)

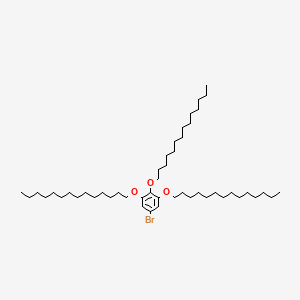
![2,5,8,11,18,21,24,27,30,33,36-undecaoxatricyclo[35.4.0.012,17]hentetraconta-1(41),12,14,16,37,39-hexaene](/img/structure/B14127424.png)
![(Pentafluorophenyl)[4-(pyrazin-2-yl)piperazin-1-yl]methanone](/img/structure/B14127428.png)
